molecular formula C8H16Cl2N2 B2669872 (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride CAS No. 147555-79-1

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Cat. No.: B2669872
CAS No.: 147555-79-1
M. Wt: 211.13
InChI Key: MPUWJBPUWBYXQI-UHFFFAOYSA-N
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Description

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a chemical compound that features a pyrrolidine ring, a butynyl chain, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of pyrrolidine with butynylamine under specific conditions. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is unique due to its butynyl chain, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other pyrrolidine derivatives and enhances its potential in various applications .

Biological Activity

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a synthetic compound that combines a pyrrolidine ring with a butynyl chain and an amine group. This unique structure positions it as a significant candidate in medicinal chemistry, particularly in drug design and development.

Synthesis

The synthesis of this compound typically involves the reaction between pyrrolidine and butynylamine. Microwave-assisted organic synthesis (MAOS) is often employed to enhance efficiency and yield. Industrial production may utilize continuous flow reactors and advanced purification techniques like chromatography to ensure high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects, including potential anticancer properties .

Anticancer Properties

Research indicates that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have been evaluated for their anticancer activities, showing effectiveness against prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines .

Case Studies

A study on Mannich bases related to this compound revealed that certain derivatives exhibited IC50 values lower than 2 µg/mL against the MCF-7 cell line, indicating strong cytotoxic potential. The structure–activity relationship suggested that increasing hydrophobicity could enhance cytotoxicity .

Antibacterial Activity

In addition to anticancer properties, derivatives of pyrrolidine compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections .

Structural Comparison

Compound NameStructural FeaturesBiological Activity
Pyrrolidine DerivativesPyrrolidine ringAnticancer, antibacterial
Pyrrolopyrazine DerivativesPyrrolidine ring + pyrazineAnticancer
This compoundPyrrolidine ring + butynyl chainAnticancer, enzyme inhibition

The unique butynyl chain in this compound differentiates it from other pyrrolidine derivatives, potentially enhancing its reactivity and biological efficacy.

Properties

IUPAC Name

4-pyrrolidin-1-ylbut-2-yn-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c9-5-1-2-6-10-7-3-4-8-10;;/h3-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUWJBPUWBYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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